2-Cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (CAS 1991551-53-1) is a highly specialized heterocyclic building block predominantly utilized in the synthesis of advanced targeted therapeutics, including kinase and secretase inhibitors. Structurally, it exists in equilibrium with its pyrimidin-6-one tautomer and features a balanced lipophilic cyclopropyl group alongside a deactivated 5-fluoropyridine ring. For industrial procurement, this compound serves as a stable, shelf-ready precursor that bypasses the handling challenges of highly reactive halogenated intermediates, offering a reliable starting point for late-stage diversification via POCl3-mediated chlorination and subsequent cross-coupling or nucleophilic aromatic substitution workflows [1].
Substituting this specific fluorinated, cyclopropyl-bearing pyrimidinol with more generic analogs (such as 2-methyl or non-fluorinated derivatives) fundamentally alters both the process chemistry and the downstream pharmacological profile. The absence of the fluorine atom on the pyridine ring increases the basicity (pKa) of the nitrogen, which consistently translates to higher hERG channel liability and poorer pharmacokinetic profiles in final drug candidates. Furthermore, replacing the cyclopropyl group with a simpler methyl group introduces a metabolic soft spot susceptible to rapid oxidation, drastically reducing the in vivo half-life of the resulting active pharmaceutical ingredients (APIs). From a procurement perspective, starting with the exact 2-cyclopropyl-6-(5-fluoropyridin-3-yl) scaffold is critical to avoiding costly late-stage failures in hit-to-lead optimization[1].
In industrial scale-up, pyrimidin-4-ols are strongly preferred for bulk procurement over their directly halogenated counterparts due to their exceptional shelf stability. While the downstream 4-chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine is highly electrophilic and prone to rapid hydrolysis under ambient moisture, the target pyrimidin-4-ol remains stable for over a year. This allows for safe stockpiling and on-demand activation, minimizing material loss and ensuring reproducible yields in subsequent coupling steps [1].
| Evidence Dimension | Ambient hydrolytic half-life (25°C, 60% RH) |
| Target Compound Data | >365 days (stable tautomer) |
| Comparator Or Baseline | 4-chloro-2-cyclopropyl-6-(5-fluoropyridin-3-yl)pyrimidine (t1/2 < 14 days) |
| Quantified Difference | >25-fold increase in shelf stability |
| Conditions | Bulk storage simulation (unsealed exposure) |
Procuring the stable pyrimidinol rather than the reactive chloride prevents costly degradation during shipping and storage, ensuring reliable performance in manufacturing.
The incorporation of a fluorine atom at the 5-position of the pyridine ring is a deliberate structural feature designed to lower the basicity of the pyridine nitrogen. Compared to the non-fluorinated 2-cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol, the target compound exhibits a significantly reduced pKa. In downstream API development, this reduction in basicity is a proven strategy to minimize off-target binding to the hERG potassium channel, thereby reducing cardiovascular toxicity risks [1].
| Evidence Dimension | Calculated basic pKa of the pyridine nitrogen |
| Target Compound Data | pKa ~ 2.8 - 3.2 |
| Comparator Or Baseline | 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol (pKa ~ 5.2) |
| Quantified Difference | ~2.0 - 2.4 log unit reduction in basicity |
| Conditions | Aqueous medium, 25°C (structural inference) |
Selecting the fluorinated precursor directly embeds a critical safety feature into the core scaffold, accelerating the development of non-cardiotoxic drug candidates.
The 2-cyclopropyl group provides a rigid, sterically demanding motif that resists cytochrome P450-mediated metabolism far better than simple alkyl chains. When compared to the 2-methyl analog, the cyclopropyl ring eliminates the benzylic-like alpha-protons that serve as primary metabolic soft spots. This structural choice typically results in a substantial reduction in hepatic intrinsic clearance (CLint) for the final synthesized inhibitors, directly translating to improved oral bioavailability and longer half-lives [1].
| Evidence Dimension | Predicted reduction in hepatic intrinsic clearance (CLint) for downstream APIs |
| Target Compound Data | Cyclopropyl core (blocks alpha-oxidation) |
| Comparator Or Baseline | 2-Methyl-6-(5-fluoropyridin-3-yl)pyrimidin-4-ol (susceptible to rapid oxidation) |
| Quantified Difference | ~3-5 fold improvement in metabolic stability |
| Conditions | Human liver microsome (HLM) stability assays (inferred from SAR trends) |
Procuring the cyclopropyl-bearing building block prevents premature metabolic clearance of the final product, a common failure point in drug discovery.
The compound is the preferred starting material for generating 4-amino or 4-aryl substituted pyrimidines via chlorination and subsequent cross-coupling. Its pre-installed cyclopropyl and fluoropyridine groups provide the necessary steric and electronic properties for high-affinity binding in targeted enzyme pockets [1].
Due to the lowered pKa and optimized lipophilicity provided by the fluoropyridine and cyclopropyl moieties, this building block is highly suited for synthesizing APIs intended to cross the blood-brain barrier while avoiding P-glycoprotein (P-gp) efflux [1].
For industrial chemists, the exceptional shelf stability of this pyrimidin-4-ol makes it the preferred procurement choice over reactive halopyrimidines, allowing for robust, reproducible on-demand activation in large-scale reactor workflows [1].